molecular formula C₉H₁₀FIN₂O₅ B117735 2'-Deoxy-2'-fluoro-5-iodouridine CAS No. 55612-21-0

2'-Deoxy-2'-fluoro-5-iodouridine

Cat. No.: B117735
CAS No.: 55612-21-0
M. Wt: 372.09 g/mol
InChI Key: IPVFGAYTKQKGBM-UAKXSSHOSA-N
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Description

2’-Deoxy-2’-fluoro-5-iodouridine is a purine nucleoside analog with significant antitumor activity. This compound is known for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research and treatment .

Biochemical Analysis

Biochemical Properties

2’-Deoxy-2’-fluoro-5-iodouridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The anticancer mechanisms of 2’-Deoxy-2’-fluoro-5-iodouridine rely on the inhibition of DNA synthesis and the induction of apoptosis .

Cellular Effects

2’-Deoxy-2’-fluoro-5-iodouridine has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis and inducing apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2’-Deoxy-2’-fluoro-5-iodouridine involves its interaction with biomolecules and its effects at the molecular level. It exerts its effects by inhibiting DNA synthesis and inducing apoptosis . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’-Deoxy-2’-fluoro-5-iodouridine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2’-Deoxy-2’-fluoro-5-iodouridine vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2’-Deoxy-2’-fluoro-5-iodouridine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

2’-Deoxy-2’-fluoro-5-iodouridine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’-Deoxy-2’-fluoro-5-iodouridine and its effects on activity or function are significant. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluoro-5-iodouridine typically involves the fluorination and iodination of a deoxyuridine precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and iodinating agents like iodine monochloride (ICl). The process requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2’-Deoxy-2’-fluoro-5-iodouridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’-fluoro-5-iodouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST)

    Iodinating Agents: Iodine monochloride (ICl)

    Oxidizing Agents: Potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4)

Major Products

The major products formed from these reactions include various halogenated and functionalized derivatives of 2’-Deoxy-2’-fluoro-5-iodouridine .

Scientific Research Applications

2’-Deoxy-2’-fluoro-5-iodouridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on DNA synthesis and cell cycle regulation.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxy-2’,2’-difluoro-5-iodouridine
  • 2’-Deoxy-2’,2’-difluoro-5-bromouridine
  • 5-Iodo-2’-deoxyuridine

Uniqueness

2’-Deoxy-2’-fluoro-5-iodouridine is unique due to its specific combination of fluorine and iodine atoms, which enhances its biological activity and stability compared to other similar compounds. The presence of fluorine increases the compound’s resistance to metabolic degradation, while iodine contributes to its potent anticancer properties .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVFGAYTKQKGBM-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55612-21-0
Record name 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-2'-fluoro-5-iodouridine
Reactant of Route 2
2'-Deoxy-2'-fluoro-5-iodouridine
Reactant of Route 3
2'-Deoxy-2'-fluoro-5-iodouridine
Reactant of Route 4
2'-Deoxy-2'-fluoro-5-iodouridine
Reactant of Route 5
2'-Deoxy-2'-fluoro-5-iodouridine
Reactant of Route 6
2'-Deoxy-2'-fluoro-5-iodouridine

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